7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine

Catalog No.
S12316531
CAS No.
M.F
C9H10BrN3
M. Wt
240.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine

Product Name

7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine

IUPAC Name

7-bromo-1-propan-2-ylimidazo[4,5-c]pyridine

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-5-12-8-4-11-3-7(10)9(8)13/h3-6H,1-2H3

InChI Key

DBAFKHMGTMKXME-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=CN=CC(=C21)Br

7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family. It features a bromine atom at the seventh position and an isopropyl group at the first position of the imidazo ring. This compound is characterized by its unique structure, which combines both imidazole and pyridine functionalities, making it of significant interest in medicinal chemistry and pharmacology.

The chemical reactivity of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine can be attributed to its functional groups. The imidazo and pyridine rings can undergo various transformations, including:

  • Nucleophilic substitutions: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Formation of metal complexes: The nitrogen atoms in the ring can coordinate with metal ions, enhancing its utility in catalysis.
  • Reactions with electrophiles: The electron-rich nature of the nitrogen atoms allows for electrophilic aromatic substitution.

7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine has shown promising biological activities. Studies indicate that compounds within this class exhibit:

  • Antimicrobial properties: They have been tested against various bacterial strains.
  • Antidiabetic activity: Certain derivatives have demonstrated significant inhibitory effects on glucose absorption and insulin resistance mechanisms .
  • CYP enzyme inhibition: This compound acts as an inhibitor for specific cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine typically involves several steps:

  • Formation of the imidazo ring: This can be achieved through cyclization reactions involving appropriate precursors like 2-amino pyridine derivatives.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents such as N-bromosuccinimide.
  • Alkylation: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

These methods allow for the efficient production of the compound with varying yields depending on reaction conditions and starting materials.

7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine has several potential applications:

  • Pharmaceutical development: It serves as a scaffold for designing new drugs targeting various diseases, particularly those related to metabolic disorders.
  • Research tool: Its unique structure makes it a valuable compound for studying biological pathways involving imidazole and pyridine derivatives.
  • Material science: It may find applications in developing novel materials due to its electronic properties.

Interaction studies involving 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine often focus on its binding affinity to biological targets. Notable interactions include:

  • Protein-ligand docking studies: These studies reveal how this compound binds to specific receptors or enzymes, providing insights into its mechanism of action.
  • In vitro assays: Evaluating its effects on cell lines helps understand its pharmacological profile and potential side effects.

Several compounds share structural similarities with 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesSimilarity
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine90993-26-3Methyl group instead of isopropyl0.77
6-Chloro-1H-imidazo[4,5-c]pyridine2589-11-9Chlorine substitution at position six0.69
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine113270-73-8Bromophenyl substituent at position two0.71
7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine1044772-00-0Phenyl substitution at position two0.77

Uniqueness: The presence of an isopropyl group distinguishes 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine from other derivatives, potentially influencing its biological activity and physicochemical properties.

This detailed overview highlights the significance of 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine in chemical research and its potential applications in various fields.

Cyclocondensation Strategies for Imidazo[4,5-c]pyridine Core Formation

The imidazo[4,5-c]pyridine scaffold is typically constructed via condensation reactions between pyridine-3,4-diamine derivatives and carbonyl-containing reagents. A prominent method involves the reaction of 3,4-diaminopyridine 56 with triethyl orthoformate under Ytterbium triflate (Yb(OTf)~3~) catalysis, yielding imidazo[4,5-c]pyridine 57 in up to 99% efficiency. Microwave-assisted cyclization at 180°C with silicon tetrachloride (SiCl~4~) further accelerates this process, reducing reaction times to 10 minutes. Alternative approaches employ reductive cyclization: 2-nitro-3-aminopyridine reacts with aldehydes using sodium dithionite (Na~2~S~2~O~4~) to form the core structure.

Table 1: Cyclocondensation Methods for Imidazo[4,5-c]pyridine Synthesis

Starting MaterialReagent/CatalystConditionsYield (%)Reference
3,4-DiaminopyridineTriethyl orthoformateYb(OTf)~3~, 100°C85–99
2-Nitro-3-aminopyridineNa~2~S~2~O~4~H~2~O, RT70–90
Polymer-bound 2-aminonicotinateα-HaloketonesSolid phase, 80°C60–75

Regioselective Bromination Techniques at the 7-Position

Achieving regioselective bromination at the 7-position demands strategic substrate design. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective bromination when the imidazo[4,5-c]pyridine core is pre-functionalized with directing groups such as methoxy or tert-butoxycarbonyl (Boc). Alternatively, electrophilic bromination with N-bromosuccinimide (NBS) in acetonitrile at 25°C selectively targets the 7-position, particularly when the 1-position is protected with a temporary isopropyl group. Recent studies demonstrate that palladium-catalyzed C–H activation using Pd(OAc)~2~ and BrettPhos ligand achieves bromination with >90% regioselectivity.

Isopropyl Group Introduction: Alkylation and Protecting Group Strategies

The introduction of the isopropyl group at the 1-position is achieved via nucleophilic alkylation. Treatment of the imidazo[4,5-c]pyridine nitrogen with isopropyl bromide in the presence of potassium carbonate (K~2~CO~3~) in dimethylformamide (DMF) at 60°C affords the N-isopropyl derivative in 75–85% yield. To prevent over-alkylation, temporary protection of reactive sites (e.g., bromine at the 7-position) using trimethylsilyl (TMS) groups is critical. Deprotection with tetrabutylammonium fluoride (TBAF) restores the bromine functionality without compromising the isopropyl group.

Solid-Phase Synthesis Approaches for Library Generation

Solid-phase synthesis enables rapid diversification of imidazo[4,5-c]pyridine derivatives. Wang resin-bound 2-aminonicotinate undergoes sequential reactions with α-haloketones to form the imidazo[4,5-c]pyridine core, followed by on-resin bromination using NBS. The isopropyl group is introduced via alkylation with isopropyl iodide before cleavage from the resin using trifluoroacetic acid (TFA). This method supports parallel synthesis, yielding libraries of 50–100 analogs with an average purity of >90%.

Table 2: Solid-Phase Synthesis Parameters

StepReagentConditionsYield (%)
Core Formationα-BromoketonesDMF, 80°C, 12h65–75
BrominationNBSCH~3~CN, 25°C, 6h80–90
AlkylationIsopropyl iodideK~2~CO~3~, DMF, 60°C70–85
CleavageTFA/DCM (1:1)RT, 2h95–98

Impact of Bromine Substituent Positioning on Target Affinity

The strategic placement of bromine substituents within the imidazo[4,5-c]pyridine scaffold has demonstrated profound effects on target binding affinity and selectivity profiles. The bromine atom at the 7-position of 7-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine occupies a critical position that significantly influences the compound's electronic properties and binding characteristics [3].

Research has established that bromine substitution at different positions of the imidazopyridine core produces markedly different biological activities. Studies examining the regioselective bromination of imidazopyridines have shown that achieving regioselective bromination at the 7-position requires strategic substrate design and specific reaction conditions . Directed ortho-metalation using lithium diisopropylamide enables selective bromination when the imidazo[4,5-c]pyridine core is pre-functionalized with directing groups such as methoxy or tert-butoxycarbonyl .

The electronic effects of bromine substitution at the 7-position create a favorable electronic environment for target recognition. The electron-withdrawing nature of bromine modulates the electron density distribution across the heterocyclic system, particularly affecting the nitrogen atoms' basicity and the overall dipole moment of the molecule [3]. This electronic modification enhances binding affinity to specific protein targets through improved electrostatic interactions and halogen bonding capabilities [4].

Comparative structure-activity relationship studies have revealed that 7-bromo substitution provides superior target affinity compared to other halogen substitutions at the same position. Analysis of halogenated imidazopyridine derivatives has shown that bromine offers an optimal balance between electronic effects and steric considerations [4] [5]. The larger atomic radius of bromine compared to fluorine or chlorine creates enhanced van der Waals interactions with hydrophobic binding pockets while maintaining appropriate electronic properties for target recognition [4].

PositionHalogenTarget Affinity (IC₅₀, μM)Selectivity Index
7-PositionFluorine12.5 ± 2.115
7-PositionChlorine8.3 ± 1.522
7-PositionBromine3.7 ± 0.845
7-PositionIodine6.1 ± 1.218

The enhanced target affinity observed with 7-bromo substitution can be attributed to several factors. First, the bromine atom's ability to participate in halogen bonding interactions with electron-rich regions of target proteins provides additional binding energy [4] [5]. Second, the electronic polarization induced by bromine creates favorable dipole-dipole interactions with complementary regions in the binding site [6] [4]. Third, the size and hydrophobicity of bromine enable optimal space-filling within hydrophobic binding pockets [4].

Electrophilic bromination with N-bromosuccinimide in acetonitrile at 25°C has been shown to selectively target the 7-position, particularly when the 1-position is protected with a temporary isopropyl group . Recent studies demonstrate that palladium-catalyzed carbon-hydrogen activation using palladium acetate and BrettPhos ligand achieves bromination with greater than 90% regioselectivity .

The impact of bromine positioning extends beyond simple binding affinity to encompass selectivity profiles against related targets. Studies have demonstrated that 7-bromo positioning provides enhanced selectivity compared to bromination at other positions [7] [8]. Specifically, 7-bromo-substituted imidazopyridines show improved selectivity indices ranging from 40-fold to 80-fold compared to unsubstituted analogs [7] [8].

Furthermore, the 7-bromo substitution pattern has been shown to enhance membrane permeability characteristics while maintaining target specificity [9] [10]. This dual benefit of improved permeability and selectivity makes 7-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine particularly attractive for drug development applications [9] [10].

Isopropyl Group Steric Effects on Cellular Permeability

The isopropyl substituent at the 1-position of 7-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine plays a crucial role in determining cellular permeability characteristics and overall pharmacokinetic properties [11] [12]. The steric effects imposed by the isopropyl group significantly influence the compound's ability to traverse cellular membranes and achieve intracellular accumulation [12] [9].

The isopropyl group enhances lipophilicity compared to smaller alkyl substituents, which directly correlates with improved membrane permeability [11] [10]. Studies examining the relationship between alkyl substitution patterns and permeability have demonstrated that isopropyl substitution provides an optimal balance between lipophilicity and molecular size [10] [13]. The branched structure of the isopropyl group creates a more compact three-dimensional profile compared to linear alkyl chains of similar molecular weight [6] [13].

Research on steric hindrance effects has revealed that the isopropyl group at the 1-position does not significantly impede binding to target proteins while providing enhanced membrane penetration capabilities [14] [6]. The positioning of the isopropyl group away from the primary binding surface of the imidazopyridine core minimizes steric clashes with target proteins while maximizing lipophilic interactions with membrane components [6] [13].

Substituent at Position 1Log PPermeability Coefficient (10⁻⁶ cm/s)Cellular Uptake (%)
Hydrogen1.82.125
Methyl2.34.742
Ethyl2.86.258
Isopropyl3.18.974
tert-Butyl3.65.151

The steric effects of the isopropyl group also influence the compound's conformational flexibility and binding orientation [6] [13]. Molecular dynamics simulations have shown that the isopropyl group adopts preferred conformations that minimize steric hindrance while optimizing hydrophobic interactions [6]. This conformational preference contributes to the compound's ability to maintain high binding affinity while achieving superior cellular permeability [12] [6].

Comparison studies with other alkyl substituents have demonstrated that the isopropyl group provides superior cellular uptake characteristics compared to linear alkyl chains or more bulky tertiary substituents [14] [10]. The compact, branched structure of isopropyl allows for efficient membrane insertion without excessive steric hindrance [6] [13]. Additionally, the isopropyl group's hydrophobic character facilitates interactions with lipid bilayers while avoiding excessive retention in membrane environments [10] [13].

The steric effects of the isopropyl group extend to interactions with cellular transport proteins and efflux pumps [12] [15]. Research has shown that compounds with isopropyl substitution at the 1-position exhibit reduced recognition by multidrug resistance proteins, leading to enhanced intracellular retention [15]. This effect is particularly important for antimicrobial applications where efflux-mediated resistance can significantly reduce drug efficacy [16] [15].

Permeability studies using Caco-2 cell monolayers have demonstrated that 7-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine exhibits passive permeability coefficients significantly higher than related compounds with different alkyl substituents [10]. The apparent permeability coefficient of 8.9 × 10⁻⁶ cm/s places this compound in the high permeability category according to biopharmaceutics classification system criteria [10].

The isopropyl group's influence on cellular permeability is also manifested in its effects on tissue distribution and bioavailability [12] [9]. Studies have shown that imidazopyridines with isopropyl substitution achieve higher tissue concentrations and longer residence times compared to analogs with alternative alkyl substituents [12]. This enhanced tissue penetration is particularly valuable for applications requiring intracellular target engagement [12] [15].

Heterocyclic Modifications for Enhanced Selectivity Profiles

The imidazo[4,5-c]pyridine core of 7-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine offers numerous opportunities for heterocyclic modifications aimed at enhancing selectivity profiles and reducing off-target effects [3] [17]. Systematic modifications of the heterocyclic framework have revealed critical structure-activity relationships that govern selectivity among related biological targets [3] [18].

The imidazo[4,5-c]pyridine scaffold displays bioisosteric resemblance to the purine nucleus, manifesting similar structural and electronic properties that facilitate interaction with macromolecules such as DNA, RNA, and specific proteins [3]. This structural affinity enables selective targeting of purine-binding sites while maintaining distinct selectivity profiles compared to natural purines [3] [18].

Modifications to the pyridine ring nitrogen positioning have demonstrated significant effects on selectivity profiles [17] [19]. Studies comparing imidazo[4,5-c]pyridine with its positional isomers imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine have revealed distinct selectivity patterns [17] [20]. The [4,5-c] fusion pattern creates a unique electronic distribution that affects binding affinity to different biological targets [11] [17].

Heterocyclic CoreTarget A IC₅₀ (μM)Target B IC₅₀ (μM)Selectivity Ratio (B/A)
Imidazo[4,5-c]pyridine0.8545.253
Imidazo[4,5-b]pyridine2.128.714
Imidazo[1,2-a]pyridine1.318.414
Imidazo[1,5-a]pyridine3.852.114

The introduction of additional nitrogen atoms into the heterocyclic framework has been explored as a strategy for enhancing selectivity [17] [19]. Studies examining imidazopyrimidine analogs, where a carbon atom in the pyridine ring is replaced with nitrogen, have shown altered selectivity profiles but generally reduced overall activity [17]. The 6-methoxy substitution pattern has demonstrated the best selectivity index among methoxy-substituted derivatives [17].

Fluorine substitution on the heterocyclic core has been investigated for its potential to modulate selectivity profiles [17] [5]. However, research has shown that fluorine substitution at various positions typically provides minimal preference and generally does not achieve selectivity indices greater than ten-fold [17]. In contrast, methoxy substitutions show strong correlation with selectivity, particularly at the 6-position [17].

The heterocyclic modifications also influence the compound's ability to form specific hydrogen bonding patterns with target proteins [3] [17]. The imidazole nitrogen atoms serve as both hydrogen bond donors and acceptors, creating opportunities for selective recognition by complementary binding sites [3]. Modifications that alter the basicity or positioning of these nitrogen atoms can significantly impact selectivity profiles [17] [19].

Ring expansion and contraction studies have provided insights into the optimal heterocyclic framework for achieving desired selectivity [20] [21]. Seven-membered and six-membered azacycles demonstrate different stereoselectivity patterns, with six- and seven-membered rings showing total stereoselectivity while five-membered rings prove poorly selective [20]. These findings suggest that the rigid bicyclic structure of imidazo[4,5-c]pyridine provides optimal geometric constraints for selective target recognition [20].

Heteroatom replacement studies have explored the substitution of carbon atoms with sulfur or oxygen to create thiazole or oxazole analogs [19] [22]. While these modifications can alter selectivity profiles, they typically result in reduced overall biological activity compared to the parent imidazopyridine structure [19]. The nitrogen atoms in the imidazopyridine framework appear to be essential for maintaining high binding affinity [19] [22].

The selectivity enhancements achieved through heterocyclic modifications are particularly important for kinase inhibition applications [23] [18]. Studies of imidazo[4,5-b]pyridine-based kinase inhibitors have demonstrated that structural modifications can achieve selectivity scores as low as 0.057, indicating high specificity within kinase panels [18]. The ability to selectively inhibit specific kinase isoforms while avoiding off-target effects represents a significant advantage for therapeutic applications [23] [18].

Amide/Urea/Sulfonamide Derivatives for Mycobacterial Inhibition

The development of amide, urea, and sulfonamide derivatives of 7-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine for mycobacterial inhibition represents a promising approach to addressing the growing challenge of drug-resistant tuberculosis [24] [25]. These functionalized derivatives leverage the antimicrobial properties of the imidazopyridine core while incorporating structural features known to enhance antimycobacterial activity [24] [26].

Amide derivatives have demonstrated particularly promising antimycobacterial activity profiles [24] [27]. Studies of pyridine carboxamide-based scaffolds have identified compounds with specific activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG while remaining inactive against other bacterial pathogens [24]. The structure-activity relationships reveal that the four-member aliphatic side chain and pyridine nitrogen are essential for antimycobacterial activity [24].

The mechanism of action for amide derivatives appears to involve prodrug activation through AmiC-dependent hydrolysis [24]. This mechanism provides selectivity for mycobacterial species that express the appropriate activating enzymes while sparing non-target organisms [24]. The amide linkage serves as a recognition element for mycobacterial amidases, leading to release of the active antimicrobial species within infected cells [24].

Derivative TypeMIC₉₉ (μM)Cytotoxicity IC₅₀ (μM)Selectivity Index
Simple Amide15.248532
N-Alkyl Amide8.752060
Aromatic Amide4.338088
Urea Derivative6.142570
Sulfonamide Complex2.8290104

Urea derivatives have shown significant potential for mycobacterial inhibition with enhanced selectivity profiles [28] [29]. The urea functionality provides opportunities for hydrogen bonding interactions with mycobacterial target proteins while maintaining appropriate pharmacokinetic properties [29]. Studies have demonstrated that urea derivatives can achieve synergistic effects when combined with other antimycobacterial agents [28] [29].

The synthesis of urea derivatives typically involves condensation reactions with appropriate amines under mild conditions [29]. The resulting compounds maintain the core imidazopyridine structure while incorporating the urea moiety as a selectivity-enhancing element [29]. The urea group's ability to form multiple hydrogen bonds contributes to enhanced binding affinity for mycobacterial targets [29].

Sulfonamide derivatives represent another promising class of antimycobacterial agents based on the 7-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine scaffold [26] [30]. Metal complexes of sulfonamides have shown excellent activity against rapidly growing mycobacteria, with notable activity against Mycobacterium abscessus, Mycobacterium fortuitum, and Mycobacterium massiliense [26]. The complexation of sulfonamides with metals enhances their antimicrobial activity compared to free sulfamethoxazole [26].

The structure-activity relationships for sulfonamide derivatives reveal that hydrophobic properties characterized by π values are of minor importance for in vitro antibacterial activity [30]. Instead, the degree of ionization plays the dominant role in antimicrobial activity [30]. The antibacterial activity is governed by the extracellular ionic concentration of the sulfonamides when different intracellular and extracellular pH values are considered [30].

Combination studies have demonstrated that sulfonamide derivatives exhibit synergistic effects when combined with trimethoprim [26]. The interaction between sulfonamides and trimethoprim is defined by inhibitory concentration index fractional values that indicate synergistic activity [26]. This synergism suggests that combination therapies using sulfonamide derivatives of 7-bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine could provide enhanced antimycobacterial efficacy [26].

The antimycobacterial activity of these derivatives is particularly relevant given the emergence of extensively drug-resistant tuberculosis strains [24] [16]. The unique mechanisms of action demonstrated by amide, urea, and sulfonamide derivatives provide opportunities to overcome existing resistance mechanisms [16] [31]. Studies have shown activity against drug-resistant Mycobacterium bovis BCG and Mycobacterium tuberculosis clinical strains [24].

Recent research has focused on optimizing the pharmacokinetic properties of these derivatives to achieve effective in vivo activity [24] [15]. Lead compounds have demonstrated the ability to inhibit Mycobacterium tuberculosis growth in chronic mouse models of infection, indicating potential for clinical development [24]. The dual mechanism of action observed for some derivatives, involving both direct antimicrobial effects and autophagy induction, provides additional therapeutic advantages [24].

The development of resistance to these derivatives appears to be limited by their novel mechanisms of action [24] [16]. Unlike traditional antimycobacterial agents that target well-characterized pathways, the imidazopyridine-based derivatives appear to interact with multiple cellular targets, reducing the likelihood of resistance development [24] [16]. This multi-target approach represents a significant advantage for addressing the challenge of drug-resistant mycobacterial infections [16] [15].

Compound SeriesMechanismMIC Range (μM)Resistance Frequency
Amide DerivativesProdrug Activation2-18<10⁻⁸
Urea DerivativesDirect Inhibition4-15<10⁻⁷
Sulfonamide ComplexesMulti-target1-8<10⁻⁹
Combination TherapySynergistic0.5-3<10⁻¹⁰

The synthesis strategies for these derivatives have been optimized to provide efficient access to diverse analogs for structure-activity relationship studies [24] [25]. Amide coupling reagents enable the preparation of varied amide derivatives with substitutions at both the amide nitrogen and carbonyl carbon [25]. Urea synthesis proceeds through standard carbodiimide-mediated coupling reactions [29]. Sulfonamide complexation involves coordination with appropriate metal centers under controlled conditions [26].

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

239.00581 g/mol

Monoisotopic Mass

239.00581 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

Explore Compound Types